Physicochemical Properties and Synthetic Utility of 2,4-Dinitro-1-(2-nitrophenoxy)benzene: A Technical Guide
Physicochemical Properties and Synthetic Utility of 2,4-Dinitro-1-(2-nitrophenoxy)benzene: A Technical Guide
Executive Summary
2,4-Dinitro-1-(2-nitrophenoxy)benzene (CAS: 2363-39-5) is a highly electron-deficient aromatic ether that serves as a critical building block in advanced chemical synthesis[1]. Featuring a benzene ring disubstituted with strong electron-withdrawing nitro groups and a 2-nitrophenoxy moiety, it is primarily utilized as an intermediate in the development of functional materials, dyes, and complex molecular architectures[1]. For drug development professionals and materials scientists, its primary value lies in its ability to undergo controlled reduction, yielding rigid, multi-valent amine scaffolds essential for hyperbranched polymers and Proteolysis Targeting Chimeras (PROTACs)[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols designed as self-validating systems.
Structural and Physicochemical Profiling
The structural geometry of 2,4-dinitro-1-(2-nitrophenoxy)benzene is defined by the steric and electronic interplay between its three nitro groups and the central ether oxygen. The strong inductive and resonance-withdrawing effects of the nitro groups significantly deplete the electron density of the aromatic rings, rendering the molecule highly stable against oxidative degradation but highly susceptible to nucleophilic attack under specific conditions[1].
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,4-dinitro-1-(2-nitrophenoxy)benzene |
| CAS Number | 2363-39-5 |
| Molecular Formula | C₁₂H₇N₃O₇ |
| Molecular Weight | 305.20 g/mol [1] |
| Monoisotopic Mass | 305.0284 g/mol [3] |
| Rotatable Bonds | 2[3] |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
Mechanistic Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
Causality & Experimental Design
The synthesis of 2,4-dinitro-1-(2-nitrophenoxy)benzene is classically achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. The experimental choice of 1-chloro-2,4-dinitrobenzene as the electrophile is deliberate: the nitro groups at the ortho and para positions relative to the chloride leaving group drastically lower the LUMO energy of the ring[4]. This facilitates the rapid formation of the intermediate Meisenheimer complex when attacked by the nucleophile, potassium 2-nitrophenolate [5].
Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cations while leaving the phenoxide anion "naked" and highly reactive.
Self-Validating Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates built-in In-Process Controls (IPCs):
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Nucleophile Activation: Charge a dry, nitrogen-flushed round-bottom flask with 2-nitrophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF. Stir at 25 °C for 30 minutes.
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Visual IPC: The solution will shift to a deep, vibrant red, confirming the quantitative formation of potassium 2-nitrophenolate. Failure to observe this color shift indicates wet solvent or degraded base.
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Electrophilic Addition: Slowly add a solution of 1-chloro-2,4-dinitrobenzene (1.05 equiv) in DMF dropwise to control the exothermic reaction.
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SₙAr Propagation: Elevate the temperature to 80 °C and stir for 4–6 hours.
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Chromatographic IPC: Monitor via TLC (3:1 Hexane:Ethyl Acetate). The reaction is complete when the electrophile spot (R_f ~ 0.6) disappears, replaced by a highly UV-active product spot (R_f ~ 0.4).
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Quenching & Isolation: Pour the reaction mixture into ice-cold distilled water. The highly lipophilic product will immediately precipitate. Filter and wash with cold water to remove residual DMF and KCl.
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Spectroscopic Validation: Recrystallize from ethanol. Validate the final structure via ¹H NMR (in DMSO-d₆); the spectrum must display exactly seven distinct aromatic proton signals, confirming the asymmetric diaryl ether structure and ruling out symmetrical byproducts.
Fig 1: Step-by-step SₙAr synthetic workflow for 2,4-dinitro-1-(2-nitrophenoxy)benzene.
Advanced Applications: From Polymers to PROTACs
While 2,4-dinitro-1-(2-nitrophenoxy)benzene has historical relevance in the synthesis of insensitive munitions[1], its modern utility lies in its role as a precursor. By subjecting the compound to catalytic hydrogenation (using Pd/C and H₂ gas under mild conditions to prevent ether cleavage), it is quantitatively reduced to 2,4-diamino-1-(2-aminophenoxy)benzene .
This resulting triamine is highly prized in two distinct fields:
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Targeted Protein Degradation (TPD): The spatial geometry of the diaryl ether provides a rigid yet slightly angled scaffold (due to the ether oxygen's ~120° bond angle). This makes it an ideal branching hub for synthesizing multi-valent PROTAC linkers and E3 ligase ligand-linker conjugates[2].
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Materials Science: It acts as a tri-functional monomer for the synthesis of hyperbranched polyimides, imparting exceptional thermal stability and unique dielectric properties to advanced aerospace and electronic materials.
Fig 2: Downstream applications of the reduced triamine derivative in materials and drug discovery.
Toxicological and Environmental Considerations
Handling 2,4-dinitro-1-(2-nitrophenoxy)benzene requires stringent safety protocols typical for polynitroaromatics. QSAR (Quantitative Structure-Activity Relationship) models indicate that the toxicity of substituted aromatic compounds to aquatic organisms (such as Tetrahymena pyriformis) is heavily influenced by the presence and quantity of nitro groups, which can induce oxidative stress and uncouple oxidative phosphorylation[6]. Consequently, the compound is often utilized as a model substrate in environmental studies investigating the biodegradation pathways of nitroaromatic contaminants[1]. All laboratory waste must be strictly segregated and incinerated according to local hazardous waste regulations.
References
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ChemSrc - Potassium 2-nitrophenolate Precursor Properties. Available at: [Link]
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RSC Publishing - The Scission of Diaryl Ethers and Related Compounds. Available at: [Link]
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NIH PMC - Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. Available at:[Link]
Sources
- 1. 2,4-Dinitro-1-(2-nitrophenoxy)benzene|Research Chemical [benchchem.com]
- 2. 2,4-Dinitro-1-(2-nitrophenoxy)benzene|Research Chemical [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. synectics.net [synectics.net]
- 5. potassium 2-nitrophenolate | CAS#:824-38-4 | Chemsrc [chemsrc.com]
- 6. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
